4-Fluoro-3-methoxybenzimidamide Hydrochloride
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Overview
Description
4-Fluoro-3-methoxybenzimidamide Hydrochloride is a chemical compound with the molecular formula C8H10ClFN2O It is a derivative of benzimidamide, featuring a fluorine atom at the 4-position and a methoxy group at the 3-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-methoxybenzimidamide Hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-Fluoro-3-methoxybenzaldehyde.
Formation of Benzimidamide: The aldehyde group of 4-Fluoro-3-methoxybenzaldehyde is converted to an imine intermediate using an appropriate amine under acidic conditions.
Hydrochloride Formation: The imine intermediate is then treated with hydrochloric acid to form the hydrochloride salt of 4-Fluoro-3-methoxybenzimidamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-methoxybenzimidamide Hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The imine group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Fluoro-3-methoxybenzoic acid.
Reduction: 4-Fluoro-3-methoxybenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-3-methoxybenzimidamide Hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-methoxybenzimidamide Hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methylbenzimidamide Hydrochloride: Similar structure but with a methyl group instead of a methoxy group.
4-Fluoro-3-methoxybenzylamine Hydrochloride: Similar structure but with an amine group instead of an imidamide group.
Uniqueness
4-Fluoro-3-methoxybenzimidamide Hydrochloride is unique due to the presence of both a fluorine atom and a methoxy group on the benzene ring, which can influence its chemical reactivity and biological activity. This combination of functional groups can make it a valuable compound for specific research applications.
Properties
Molecular Formula |
C8H10ClFN2O |
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Molecular Weight |
204.63 g/mol |
IUPAC Name |
4-fluoro-3-methoxybenzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C8H9FN2O.ClH/c1-12-7-4-5(8(10)11)2-3-6(7)9;/h2-4H,1H3,(H3,10,11);1H |
InChI Key |
QYWLIQSKUKCVPL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=N)N)F.Cl |
Origin of Product |
United States |
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